molecular formula C15H19AsN2O3 B14645741 2-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid CAS No. 54010-97-8

2-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid

Cat. No.: B14645741
CAS No.: 54010-97-8
M. Wt: 350.24 g/mol
InChI Key: MGBWFMIDFVRSSL-UHFFFAOYSA-N
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Description

2-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid is a complex organic compound that contains both an aryl arsenic group and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl-(2-methylphenyl)arsanyl]aniline typically involves the reaction of 2-methylphenylarsine with ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the arsenic compound. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl-(2-methylphenyl)arsanyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The arsenic group can be oxidized to form arsenic oxides.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Arsenic oxides and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-[Ethyl-(2-methylphenyl)arsanyl]aniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Ethyl-(2-methylphenyl)arsanyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Methyl-(2-methylphenyl)arsanyl]aniline
  • 2-[Ethyl-(3-methylphenyl)arsanyl]aniline
  • 2-[Ethyl-(2-methylphenyl)arsanyl]phenol

Uniqueness

2-[Ethyl-(2-methylphenyl)arsanyl]aniline is unique due to its specific combination of an aryl arsenic group and an aniline group This combination imparts distinct chemical properties and reactivity patterns that differentiate it from similar compounds

Properties

CAS No.

54010-97-8

Molecular Formula

C15H19AsN2O3

Molecular Weight

350.24 g/mol

IUPAC Name

2-[ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid

InChI

InChI=1S/C15H18AsN.HNO3/c1-3-16(13-9-5-4-8-12(13)2)14-10-6-7-11-15(14)17;2-1(3)4/h4-11H,3,17H2,1-2H3;(H,2,3,4)

InChI Key

MGBWFMIDFVRSSL-UHFFFAOYSA-N

Canonical SMILES

CC[As](C1=CC=CC=C1C)C2=CC=CC=C2N.[N+](=O)(O)[O-]

Origin of Product

United States

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